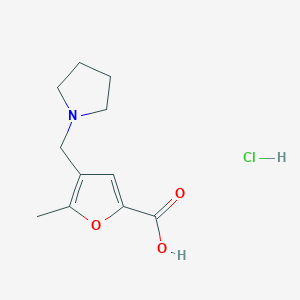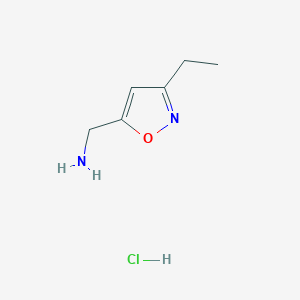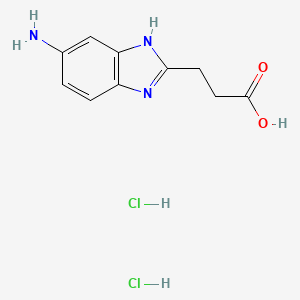
3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol
Overview
Description
3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, also known as 4-F-TFPT, is an organosulfur compound that has a variety of uses in research and scientific applications. It is a colorless solid that can be synthesized through a simple reaction between pyridine-2-thiol and 4-fluorophenyl trifluoromethyl ketone. This compound has been used in a variety of scientific research applications, including in the study of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as in the synthesis of 4-fluoro-3-methylthiophenol. It has also been used as a catalyst in the synthesis of organic compounds, such as in the synthesis of 2-fluoro-3-methylthiophenol. Additionally, 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450 and monoamine oxidase. It is also believed that 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol may act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol are not fully understood. However, it has been suggested that the compound may have a variety of effects, including a decrease in the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been suggested that 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol may have an effect on serotonin levels in the brain, as well as an effect on the activity of certain receptors, such as the 5-HT2A receptor.
Advantages and Limitations for Lab Experiments
The use of 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol in laboratory experiments has a number of advantages. The compound is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has a wide range of uses in scientific research applications. However, there are also some limitations to the use of 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol in laboratory experiments. The compound is not very soluble in water, and it is not very stable in the presence of light or heat. Additionally, the mechanism of action of the compound is not fully understood, and the biochemical and physiological effects of the compound are not fully understood.
Future Directions
There are a number of potential future directions for the use of 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol in scientific research applications. Further research could be conducted to better understand the mechanism of action of the compound, as well as the biochemical and physiological effects of the compound. Additionally, further research could be conducted to develop new methods for the synthesis of the compound, as well as to explore new uses for the compound in laboratory experiments. Finally, further research could be conducted to investigate the potential therapeutic applications of the compound.
properties
IUPAC Name |
3-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NS/c13-8-3-1-7(2-4-8)9-5-6-10(12(14,15)16)17-11(9)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPAGFLNFOQWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(NC2=S)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride](/img/structure/B1389581.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine](/img/structure/B1389583.png)

![3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1389586.png)


![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid hydrochloride](/img/structure/B1389591.png)


![3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389599.png)
![2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389601.png)

![2-Bromo-N-[3-(hexyloxy)phenyl]acetamide](/img/structure/B1389603.png)